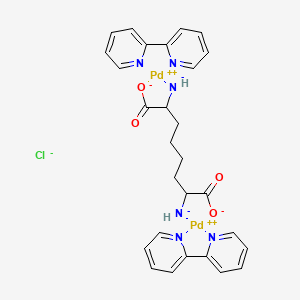
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is a complex compound that includes palladium as a central metal. It is often used in research and industrial applications due to its unique properties and reactivity. The compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride typically involves the coordination of palladium with 2,7-diaminooctanedioate and 2-pyridin-2-ylpyridine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions may result in new palladium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride involves the coordination of palladium with the ligands, which facilitates various chemical reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and ligand exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium complex used in similar catalytic applications.
Palladium(II) chloride: Commonly used in catalysis and has similar reactivity.
Palladium(II) bis(benzonitrile) dichloride: Used in organic synthesis and has comparable properties.
Uniqueness
2,7-Diaminooctanedioate,palladium,2-pyridin-2-ylpyridine,dichloride is unique due to its specific ligand coordination, which imparts distinct reactivity and stability. This makes it particularly useful in specialized catalytic applications where other palladium complexes may not perform as effectively .
Eigenschaften
Molekularformel |
C28H28ClN6O4Pd2- |
|---|---|
Molekulargewicht |
760.9 g/mol |
IUPAC-Name |
2,7-bis(azanidyl)octanedioate;palladium(2+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.C8H14N2O4.ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;/h2*1-8H;5-6,9-10H,1-4H2,(H,11,12)(H,13,14);1H;;/q;;-2;;2*+2/p-3 |
InChI-Schlüssel |
NVJVNNAPFMVMPS-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])[NH-])CC(C(=O)[O-])[NH-].[Cl-].[Pd+2].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















